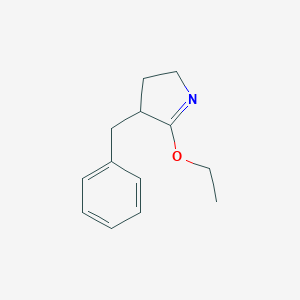

4-Benzyl-5-ethoxy-3,4-dihydro-2H-pyrrole

Description

Properties

IUPAC Name |

4-benzyl-5-ethoxy-3,4-dihydro-2H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-2-15-13-12(8-9-14-13)10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBXWBBZGJAXPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NCCC1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001238195 | |

| Record name | 5-Ethoxy-3,4-dihydro-4-(phenylmethyl)-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119397-08-9 | |

| Record name | 5-Ethoxy-3,4-dihydro-4-(phenylmethyl)-2H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119397-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethoxy-3,4-dihydro-4-(phenylmethyl)-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Chemical Synthesis of 3,4 Dihydro 2h Pyrrole Systems

Cyclization and Annulation Strategies for the Dihydropyrrole Core

The construction of the 3,4-dihydro-2H-pyrrole ring system is often achieved through cyclization and annulation reactions, which involve the formation of one or more rings. These strategies are fundamental in heterocyclic chemistry and offer a range of approaches to access the target scaffold.

Cyclocondensation reactions, which involve the joining of two or more molecules to form a ring with the elimination of a small molecule such as water or ammonia, are a cornerstone of heterocyclic synthesis. These methods are particularly effective for the construction of the dihydropyrrole core.

A plausible approach to the synthesis of 4-substituted-5-alkoxy-3,4-dihydro-2H-pyrroles involves the cyclocondensation of α,β-unsaturated ketones (enones) with α-amino nitriles. While the direct synthesis of 4-Benzyl-5-ethoxy-3,4-dihydro-2H-pyrrole via this method is not explicitly detailed in the literature, the synthesis of analogous 3,4-dihydro-2H-pyrrole-2-carbonitriles is well-established. nih.govsemanticscholar.org This methodology provides a viable pathway to intermediates that could potentially be converted to the target compound.

The general reaction involves the condensation of an enone with an aminoacetonitrile (B1212223), leading to the formation of a 3,4-dihydro-2H-pyrrole-2-carbonitrile intermediate. nih.govresearchgate.net For the synthesis of a precursor to this compound, a potential starting enone would be 4-phenyl-1-buten-3-one. The reaction with an appropriate aminoacetonitrile derivative would yield a dihydropyrrole-2-carbonitrile, which could then undergo further transformations, such as decyanation and functional group manipulation at the 5-position, to afford the desired product.

| Reactant 1 (Enone) | Reactant 2 | Intermediate Product | Potential Subsequent Steps |

|---|---|---|---|

| 4-phenyl-1-buten-3-one | Aminoacetonitrile | 4-Benzyl-3,4-dihydro-2H-pyrrole-2-carbonitrile | Decyanation, Ethoxylation at C5 |

The Paal-Knorr pyrrole (B145914) synthesis, a classical method involving the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a powerful tool for the construction of pyrrole rings. researchgate.net This methodology can be adapted for the synthesis of 3,4-dihydro-2H-pyrroles. A synthetic route to this compound could be envisioned starting from a suitably substituted γ-dicarbonyl compound.

Specifically, a 1,4-dicarbonyl precursor bearing a benzyl (B1604629) group at the 3-position would be required. The reaction of this dicarbonyl compound with a source of ammonia, followed by the introduction of the ethoxy group at the 5-position, would lead to the target molecule. The key challenge in this approach lies in the synthesis of the appropriately substituted 1,4-dicarbonyl starting material.

| Dicarbonyl Precursor | Amine Source | Intermediate | Final Product |

|---|---|---|---|

| 3-Benzyl-1,4-dicarbonyl compound | Ammonia | 4-Benzyl-2,5-dihydroxy-2,3-dihydropyrrole | This compound |

Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the synthesis of a wide variety of cyclic compounds, including nitrogen-containing heterocycles. researchgate.netresearchgate.netdrughunter.com This reaction, typically catalyzed by ruthenium-based catalysts, involves the intramolecular reaction of a diene to form a cyclic olefin and a small volatile alkene, such as ethylene.

For the synthesis of this compound, a suitable acyclic precursor would be a diallylamine (B93489) derivative with a benzyl group at the appropriate position. The RCM reaction of this precursor would lead to a dihydropyrrole ring. Subsequent functionalization to introduce the ethoxy group at the 5-position would complete the synthesis. The choice of catalyst and reaction conditions is crucial for the success of the RCM step and to avoid potential side reactions. beilstein-journals.org

| Acyclic Precursor | Catalyst | RCM Product | Subsequent Reaction |

|---|---|---|---|

| N,N-Diallyl-2-benzylamine derivative | Grubbs' Catalyst | 4-Benzyl-2,3-dihydro-1H-pyrrole | Ethoxylation |

Intramolecular cyclization reactions provide a direct and often highly efficient means of constructing heterocyclic rings. researchgate.netresearchgate.net In the context of 3,4-dihydro-2H-pyrrole synthesis, the intramolecular cyclization of a suitably functionalized linear precursor can be a powerful strategy.

A potential route to this compound could involve the intramolecular cyclization of an amino ketone or a related derivative. For instance, a γ-amino ketone bearing a benzyl substituent could undergo intramolecular condensation to form the dihydropyrrole ring. The ethoxy group could either be present in the starting material or introduced in a subsequent step. The success of this approach hinges on the regioselective formation of the desired five-membered ring over other potential cyclization pathways. rsc.org

| Linear Precursor | Reaction Type | Cyclized Product |

|---|---|---|

| γ-Amino ketone with a benzyl substituent | Intramolecular Condensation | 4-Benzyl-3,4-dihydro-2H-pyrrole derivative |

Cyclocondensation Reactions for 3,4-Dihydro-2H-pyrrole Formation

Multicomponent Reaction Approaches to Substituted 3,4-Dihydro-2H-pyrroles

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. rsc.orgbohrium.comresearchgate.net Several MCRs have been developed for the synthesis of pyrrole and dihydropyrrole derivatives.

A recently reported multicomponent reaction for the synthesis of 3,4-dihydro-2H-pyrroles involves the reaction of ketones, aldehydes, and nitroalkanes to form γ-nitro ketones, which then undergo a hydrogenative cyclization. nih.govnih.govresearchgate.net To apply this methodology to the synthesis of this compound, one could envision a reaction between an appropriate ketone, benzaldehyde (B42025), and a nitroalkane, followed by reductive cyclization. The ethoxy group could potentially be introduced by using an ethoxy-substituted starting material or by subsequent functionalization of the dihydropyrrole ring.

| Component 1 | Component 2 | Component 3 | Intermediate | Final Product |

|---|---|---|---|---|

| Ketone | Benzaldehyde | Nitroalkane | γ-Nitro ketone | 4-Benzyl-3,4-dihydro-2H-pyrrole derivative |

This approach highlights the potential of MCRs to rapidly assemble complex heterocyclic structures from simple and readily available starting materials.

Isocyanide-Based Multicomponent Reactions (I-MCRs) for Dihydropyrrole Frameworks

Isocyanide-based multicomponent reactions (I-MCRs) have become a cornerstone in heterocyclic chemistry, offering a powerful and efficient pathway to complex molecules in a single step. researchgate.netrsc.org These reactions, such as the Ugi and Passerini reactions, are prized for their operational simplicity, convergence, and atom economy, making them ideal for constructing diverse molecular scaffolds, including dihydropyrrole frameworks. researchgate.netnih.govbeilstein-journals.org

The fundamental principle of I-MCRs involves the unique reactivity of the isocyanide carbon, which can act as both a nucleophile and an electrophile. nih.gov In the context of dihydropyrrole synthesis, a typical I-MCR might involve the reaction of an isocyanide, an activated alkene, and a suitable third component. For instance, the reaction between an α-cuprioisocyanide and a chalcone (B49325) can proceed via a 1,4-conjugate addition, followed by an intramolecular cyclization to yield a cyclic organo-copper intermediate. Subsequent protonation affords the 3,4-dihydro-2H-pyrrole core structure. orientjchem.org

The Ugi four-component reaction (U-4CR), which combines a carbonyl compound, an amine, a carboxylic acid, and an isocyanide, is another key I-MCR. nih.govbeilstein-journals.org The reaction proceeds through the formation of an imine, which is then attacked by the isocyanide to form a nitrilium intermediate. This highly reactive species is trapped by the carboxylic acid, and a subsequent Mumm rearrangement yields a stable bis-amide product. nih.govnih.gov By carefully selecting bifunctional starting materials, this linear product can be guided towards a post-condensation cyclization to form the desired dihydropyrrole ring. beilstein-journals.orgnih.gov

Catalyst-Free Multicomponent Syntheses of Dihydropyrrole Derivatives

In alignment with the principles of green chemistry, catalyst-free multicomponent syntheses have gained significant traction. These methods offer considerable advantages by simplifying reaction procedures, reducing costs, and minimizing toxic waste associated with metal catalysts. orientjchem.orgrsc.org Several strategies have been developed for the catalyst-free synthesis of pyrrole and dihydropyrrole derivatives, often utilizing environmentally benign solvents like water or ethanol (B145695), or even proceeding under solvent-free conditions. orientjchem.orgorientjchem.org

One such approach involves a one-pot, multi-step sequence starting with a Claisen-Schmidt condensation to form a chalcone. This is followed by a Michael addition of a nitroalkane, subsequent reduction of the nitro group, and an intramolecular cyclization to furnish the 3,4-dihydro-2H-pyrrole product. researchgate.net This method has been shown to be effective in an aqueous ethanol medium, providing moderate to high yields of the desired heterocycles. researchgate.net

Another notable catalyst-free method is the direct regiospecific synthesis of C3-functionalized pyrroles, which can be adapted for dihydropyrrole synthesis. This protocol involves the in-situ generation of an enamine from succinaldehyde (B1195056) and a primary amine, which is then trapped by an activated carbonyl compound before the final Paal-Knorr type cyclization occurs. rsc.orgresearchgate.net This "just-mix" approach proceeds under open-flask conditions with high atom economy. rsc.org The key research findings for these catalyst-free syntheses are summarized in the table below.

| Reaction Type | Starting Materials | Key Steps | Solvent/Conditions | Reference |

|---|---|---|---|---|

| One-Pot Multistep Synthesis | Ketone, Aldehyde, Nitroalkane | Claisen-Schmidt, Michael Addition, Reduction, Cyclization | Aqueous Ethanol | researchgate.net |

| Direct Regiospecific Synthesis | Succinaldehyde, Primary Amine, Activated Carbonyl | In-situ Enamine Formation, Trapping, Cyclization | Open-flask, "Just-mix" | rsc.orgresearchgate.net |

| Four-Component Synthesis | Phenyl glyoxal (B1671930) monohydrate, Amine, 1,3-Dicarbonyl, N,N-dimethyl barbituric acid | Knoevenagel Condensation, Intramolecular Cyclization | Ethanol, Reflux | orientjchem.orgorientjchem.org |

Catalytic Asymmetric Synthesis of Chiral 3,4-Dihydro-2H-pyrroles

The demand for enantiomerically pure pharmaceuticals has driven the development of catalytic asymmetric methods for synthesizing chiral heterocycles. Chiral 3,4-dihydro-2H-pyrroles are valuable building blocks, and their synthesis via transition metal catalysis offers a powerful route to access specific stereoisomers with high enantiopurity.

Transition Metal-Catalyzed Asymmetric Methods for Dihydropyrrole Preparation

Iridium catalysis has emerged as a robust tool for asymmetric synthesis, particularly in allylic substitution reactions. nih.govrsc.org The enantioselective synthesis of pyrrole-based spiro- and polycyclic derivatives has been successfully achieved through iridium-catalyzed asymmetric allylic dearomatization. researchgate.net This strategy involves the reaction of a pyrrole nucleophile with an allylic carbonate, catalyzed by a chiral iridium complex. The reaction proceeds to form a spiro-2H-pyrrole intermediate with high diastereo- and enantioselectivity. researchgate.netresearchgate.net These spirocyclic intermediates can then undergo a stereospecific allylic migration under acidic conditions to yield polycyclic pyrrole derivatives, preserving the enantiomeric excess. researchgate.net The success of these transformations often relies on the design of specific chiral ligands, such as N-benzhydryl-N-phenyldinaphthophosphoramidite (BHPphos), which effectively control the stereochemical outcome. researchgate.net

Copper, being an earth-abundant and less toxic metal, is an attractive catalyst for asymmetric transformations. bohrium.com Chiral copper-hydride catalysts have been effectively used for the asymmetric conjugate reduction of α,β-unsaturated esters containing β-nitrogen substituents, providing a route to chiral β-azaheterocyclic acid derivatives which are precursors to dihydropyrroles. nih.gov This method allows for the synthesis of various β-amino acid derivatives in high yields and with excellent enantioselectivity. nih.gov

Furthermore, copper complexes derived from chiral ligands like Taniaphos have been shown to catalyze the asymmetric addition of Grignard reagents to 3-bromopropenyl esters. nih.gov This allylic asymmetric alkylation (AAA) provides access to chiral allylic esters with high chemo-, regio-, and enantioselectivities, demonstrating that substrates with a heteroatom at the gamma-position are well-tolerated. nih.gov These products can serve as versatile precursors for chiral dihydropyrrole systems. The development of new ligands and catalytic systems continues to expand the scope of copper-catalyzed asymmetric synthesis of pyrrole derivatives. researchgate.net

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in asymmetric reactions is well-established. thieme-connect.defigshare.com A highly efficient method for synthesizing chiral polysubstituted 2H-pyrroles involves the palladium-catalyzed intermolecular asymmetric allylic dearomatization of pyrroles. nih.gov This reaction, utilizing commercially available palladium precursors and chiral ligands, yields products containing a chiral quaternary carbon center with excellent enantiomeric excess (up to 97% ee) and high regioselectivity (>95:5). nih.gov

The reaction mechanism typically involves the formation of a chiral palladium-allyl intermediate, which is then attacked by the pyrrole nucleophile. The choice of the chiral ligand is critical for achieving high enantioselectivity. Ligands such as (S,S)-BPPM have proven effective in these transformations. thieme-connect.de This approach provides a direct and powerful method for constructing enantioenriched dihydropyrrole frameworks from simple, readily available starting materials. nih.govdicp.ac.cn

| Catalyst System | Reaction Type | Key Features | Outcome | Reference |

|---|---|---|---|---|

| Iridium-Chiral Phosphoramidite | Asymmetric Allylic Dearomatization | Forms spiro-2H-pyrrole intermediates | High diastereo- and enantioselectivity | researchgate.net |

| Copper-Chiral BINAP | Asymmetric Conjugate Reduction | Tolerates β-nitrogen substituents | High yields and enantioselectivity | nih.gov |

| Palladium-Chiral Ligand (e.g., BPPM) | Asymmetric Allylic Dearomatization | Creates chiral quaternary carbon centers | Up to 97% ee, >95:5 regioselectivity | nih.gov |

Iron-Catalyzed Dehydrogenative Coupling and C-C Bond Cleavage for Dihydropyrroles

Iron, as an abundant and environmentally benign transition metal, has become a focal point in the development of green and cost-effective synthetic methodologies. mdpi.com Iron-catalyzed cross-dehydrogenative coupling (CDC) represents a powerful strategy for forming carbon-carbon (C-C) bonds directly from two C-H bonds, avoiding the need for pre-functionalized substrates and thus enhancing atomic efficiency. mdpi.com This approach, which typically involves an oxidant to facilitate the C-H activation, reduces waste and streamlines synthetic pathways. mdpi.com While direct application to this compound is a specialized area, the principles have been demonstrated in the functionalization of related heterocyclic systems. For instance, iron catalysis has been successfully used for the activation of C(sp³)-H bonds adjacent to heteroatoms. mdpi.com

In a related context, iron(III) catalysis has been shown to mediate C-C bond formation through pathways involving reactive intermediates. organic-chemistry.orgnih.gov Mechanistic studies have identified that iron(III) chloride can catalyze Friedel-Crafts type alkylations, a process that could be conceptually extended to the intramolecular cyclization required for dihydropyrrole synthesis from appropriately designed precursors. organic-chemistry.orgnih.gov Furthermore, iron catalysts have been employed in oxidative tandem reactions that involve both C-C bond cleavage and the construction of new C-N bonds, showcasing the metal's versatility in rearranging molecular scaffolds to build new heterocyclic rings. researchgate.net These strategies highlight the potential of iron catalysis to provide novel, efficient routes to dihydropyrrole systems. mdpi.com

Niobium-Catalyzed Synthesis of Fused Dihydropyrroles

Niobium pentachloride (NbCl₅) has emerged as an effective and low-cost Lewis acid catalyst for various organic transformations, including multicomponent reactions (MCRs) to form complex heterocyclic structures. scielo.br Its high electrophilicity facilitates the synthesis of fused pyrrole systems, such as 1,4-dihydropyrrolo[3,2-b]pyrroles, from simple starting materials like amines, aldehydes, and butane-2,3-dione. scielo.brnih.gov A key advantage of this methodology is its operational simplicity, with reactions often proceeding rapidly at room temperature and in the absence of heating. scielo.br

In a different approach, active niobium-based catalysts, generated in situ from NbCl₅, have been developed for the synthesis of 3-pyrroline (B95000) derivatives, which are structural isomers of 3,4-dihydro-2H-pyrroles. nih.govacs.org This transformation is achieved via ring-closing metathesis (RCM) of diallylic compounds. nih.gov The in situ generation of the active Nb complex from niobium pentachloride, trimethylsilyl (B98337) chloride, zinc, and a dihaloalkane provides a highly active catalyst for these cyclizations, yielding the desired five-membered nitrogen heterocycles quantitatively. nih.govacs.org This method represents one of the few examples of niobium-catalyzed metathesis and provides a valuable platform for accessing unsaturated pyrrolidine (B122466) cores. nih.govacs.org

Nickel-Catalyzed Hydrogenative Cyclization Reactions

The key to this process is a catalyst capable of selectively hydrogenating an aliphatic nitro group to an amine in the presence of a ketone functionality. nih.gov The newly formed amine then undergoes intramolecular cyclization with the ketone to furnish the dihydropyrrole ring. nih.gov The Ni/SiO₂ catalyst has demonstrated broad substrate scope and tolerance for various functional groups, including halogens and methoxy (B1213986) groups. researchgate.netnih.gov The reaction conditions are typically optimized with respect to catalyst loading, hydrogen pressure, and temperature to achieve high yields. nih.gov Furthermore, the heterogeneous nature of the catalyst allows for its recovery and reuse over multiple cycles without a significant drop in activity, adding to the economic and environmental advantages of the process. thieme-connect.com

Below is a table summarizing typical reaction conditions for this transformation.

| Parameter | Optimized Condition | Source |

| Catalyst | Ni/SiO₂ (4 mol% Ni) | thieme-connect.comresearchgate.net |

| Substrate | γ-Nitro ketone (0.2 mmol) | researchgate.netresearchgate.net |

| Solvent | Acetonitrile (MeCN) | nih.govresearchgate.net |

| Temperature | 120 °C | researchgate.netresearchgate.net |

| Pressure | 20 bar H₂ | thieme-connect.comresearchgate.net |

| Reaction Time | 5–20 hours | thieme-connect.comresearchgate.net |

Organocatalytic Enantioselective Transformations towards Dihydropyrroles

Asymmetric organocatalysis has become a cornerstone of modern organic synthesis, providing a metal-free avenue to chiral molecules. nih.govresearchgate.net This approach utilizes small, chiral organic molecules to catalyze reactions with high enantioselectivity. researchgate.net For the synthesis of chiral dihydropyrroles, organocatalytic strategies often involve formal [3+2] cycloaddition reactions or enantioselective aromatization processes. nih.gov

One notable strategy involves the kinetic resolution of racemic, densely functionalized 3,4-dihydro-2H-pyrroles through an enantioselective aromatization process. researchgate.net This central-to-axial chirality conversion can be promoted by quinine-derived thiourea (B124793) organocatalysts. nih.govresearchgate.net The catalyst facilitates a syn-elimination, leading to the formation of an axially chiral pyrrole with high enantiomeric excess, while the unreacted dihydropyrrole can also be recovered in an enantioenriched form. nih.govresearchgate.net The development of such processes is significant for accessing optically active pyrrole-containing compounds. nih.gov

Derivatization Strategies Concurrent with Dihydropyrrole Core Formation

Synthesizing heterocyclic cores with embedded functional handles for subsequent modification is a highly efficient strategy. One such approach to 3,4-dihydro-2H-pyrroles involves the cyclocondensation of enones with aminoacetonitrile. nih.gov This reaction leads to the formation of 3,4-dihydro-2H-pyrrole-2-carbonitriles, where a nitrile group is incorporated into the ring structure during its formation. nih.gov

The resulting cyanopyrrolines are versatile intermediates. nih.gov The nitrile group serves as a valuable synthetic handle that can be further transformed. For example, these intermediates can be oxidized to yield 3,5-disubstituted pyrrole-2-carbonitriles or can undergo dehydrocyanation to produce 2,4-disubstituted pyrroles. nih.gov This method provides a direct route to substituted dihydropyrroles that are pre-functionalized for further diversification, making them valuable precursors for the synthesis of new compounds. nih.govresearchgate.net The selective removal of protecting groups followed by in situ cyclization is another key strategy to produce these valuable carbonitrile intermediates. mdpi.com

Principles of Green Chemistry in 3,4-Dihydro-2H-pyrrole Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methods, emphasizing the use of non-toxic reagents, renewable resources, and energy-efficient processes. semanticscholar.org In the context of dihydropyrrole synthesis, this translates to several key strategies.

Employing environmentally benign solvents is another crucial aspect. Methodologies that utilize solvents like ethanol or water, or that can be performed in solvent-free conditions, are highly favored. researchgate.netnih.gov For example, the Barton-Zard reaction for synthesizing related fused pyrrole systems has been successfully carried out using potassium carbonate as a base in ethanol, representing a greener alternative to traditional conditions. nih.gov Multicomponent reactions are also inherently atom-economical, as they combine several starting materials into a single product in one step, minimizing byproducts. nih.gov These approaches collectively contribute to making the synthesis of 3,4-dihydro-2H-pyrrole systems more sustainable and environmentally responsible.

Mechanistic Studies and Reactivity Profiles of 3,4 Dihydro 2h Pyrrole Scaffolds

Elucidation of Reaction Mechanisms in Dihydropyrrole Synthesis

The construction of the 3,4-dihydro-2H-pyrrole ring can be achieved through several elegant synthetic strategies, each proceeding via distinct mechanistic pathways. These routes, including electrocyclic ring closures, conjugate additions followed by intramolecular cyclizations, and metal-mediated processes, offer versatile entries to this important class of heterocyclic compounds.

Electrocyclic Ring Closures in Dihydropyrrole Formation

Electrocyclic reactions represent a powerful tool in heterocyclic synthesis, enabling the formation of cyclic structures through the concerted reorganization of π-electrons. nih.gov In the context of dihydropyrrole synthesis, a 6π-electrocyclization of a sulfilimine intermediate, followed by a spontaneous ring-contraction, has been identified as a viable mechanistic pathway. nih.govresearchgate.net This process is often initiated from readily available 2,5-dihydrothiophenes, which upon ring-opening, provide the necessary 1,3-diene precursors. nih.govacs.org

DFT studies have been instrumental in elucidating the energetics of this transformation, revealing that the 6π-electrocyclization proceeds through a defined transition state to form a 2,3-dihydrothiazine intermediate. nih.gov This intermediate then undergoes a facile ring-contraction via a 1,2-aza shift to yield the thermodynamically more stable 2,5-dihydropyrrole. nih.gov The presence of electron-withdrawing groups can influence the activation energy of the electrocyclization step. nih.gov In some cases, the intermediate 2,5-dihydropyrrole can be isolated, particularly in the absence of an oxidizing agent that would otherwise lead to the corresponding pyrrole (B145914). researchgate.net

Another approach involves a 4π-electrocyclic ring-closure of 1-azapentadienyl cations, generated in situ from 1-azapenta-1,4-diene-3-ols. nih.gov Quantum chemical calculations support a conrotatory Möbius-type electrocyclization mechanism for this transformation. nih.gov

Conjugate Additions and Subsequent Intramolecular Cyclizations

A prevalent strategy for the synthesis of 3,4-dihydro-2H-pyrroles involves the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization event. This approach allows for the construction of the heterocyclic ring in a sequential and often highly controlled manner.

One such method begins with the Michael addition of a nucleophile, such as the enolate of Meldrum's acid, to an α,β-unsaturated ketone. niscair.res.in The resulting adduct can be converted to an oxime, which upon treatment with a sulfonyl chloride and a base, undergoes a tandem nucleophilic cyclization to afford a spiro-3,4-dihydro-2H-pyrrole. niscair.res.in

Another variation involves the nickel-catalyzed hydrogenation of nitro ketones, which are readily accessible through a three-component reaction of a ketone, an aldehyde, and a nitroalkane. nih.govresearchgate.net The hydrogenation of the nitro group to an amine is followed by an intramolecular cyclization with the ketone functionality to furnish the 3,4-dihydro-2H-pyrrole ring. nih.govresearchgate.net This method is notable for its use of an earth-abundant metal catalyst and its tolerance of various functional groups. nih.gov

Furthermore, a tandem reaction involving the Michael addition of a cyanide source to a gem-diactivated acrylonitrile, followed by an intramolecular cyanide-mediated nitrile-to-nitrile condensation, provides a route to highly functionalized NH-pyrroles, with dihydropyrrole intermediates being key to the proposed mechanism. organic-chemistry.org

Metal-Mediated Mechanistic Pathways in Dihydropyrrole Chemistry

Transition metal catalysis has emerged as a powerful and versatile tool for the synthesis of 3,4-dihydro-2H-pyrroles, offering unique mechanistic pathways and enabling the construction of complex molecular architectures. nih.gov Palladium, rhodium, and nickel are among the most commonly employed metals in these transformations.

Palladium-catalyzed reactions have been extensively studied for the synthesis of dihydropyrroles. acs.org One notable example is a tandem intramolecular Heck and intermolecular Suzuki cross-coupling reaction. organic-chemistry.orgthieme-connect.com The proposed mechanism commences with the oxidative addition of a vinyl bromide to a palladium(0) species, followed by migratory insertion of a tethered olefin to form a five-membered ring. Subsequent transmetalation with an arylboronic acid and reductive elimination yields the desired 2,3-dihydropyrrole. thieme-connect.com Another palladium-catalyzed approach involves the intramolecular amination of alkenes, where a Pd(II) catalyst coordinates to the double bond, facilitating a nucleophilic attack by a protected amine to form the C-N bond. acs.org

Rhodium catalysis also plays a significant role in dihydropyrrole synthesis. researchgate.net For instance, rhodium(II) acetate (B1210297) can catalyze the denitrogenative transformation of 1-sulfonyl-1,2,3-triazoles to form a rhodium carbenoid, which can then undergo further reactions to generate the dihydropyrrole scaffold. acs.org Additionally, rhodium-catalyzed C-H alkenylation/electrocyclization cascades provide access to dihydropyridines, which can serve as versatile intermediates for other nitrogen heterocycles. nih.gov

Nickel-catalyzed hydrogenative cyclization of nitro ketones represents another important metal-mediated route to 3,4-dihydro-2H-pyrroles. nih.govresearchgate.net This process involves the selective hydrogenation of a nitro group to an amine, which then undergoes an intramolecular cyclization. nih.gov

Chemical Transformations of the 3,4-Dihydro-2H-pyrrole Ring System

The 3,4-dihydro-2H-pyrrole ring is not merely a synthetic target but also a versatile intermediate that can undergo a variety of chemical transformations. Among these, oxidative aromatization to form the corresponding pyrrole is a particularly important process.

Oxidative Aromatization Pathways of Dihydropyrroles

The conversion of 3,4-dihydro-2H-pyrroles to their aromatic pyrrole counterparts is a common and synthetically useful transformation. organic-chemistry.org This process can be achieved using a variety of oxidizing agents and conditions. For instance, inorganic persulfate salts, activated by transition metals like iron and copper, have been shown to be effective for the oxidative aromatization of related dihydroquinolinones. nih.gov

The mechanism of oxidation can vary depending on the oxidant and substrate. In some cases, the reaction may proceed through a stepwise process involving the formation of an intermediate that subsequently eliminates to form the aromatic ring. The choice of oxidant is crucial to avoid over-oxidation or undesired side reactions. For example, in the synthesis of pyrrole-2-carbaldehydes, a copper-catalyzed oxidative annulation is followed by a selective Csp3-H to C=O oxidation, where molecular oxygen is the terminal oxidant. organic-chemistry.org

Kinetic Resolution in Asymmetric Aromatization

A fascinating application of the oxidative aromatization of dihydropyrroles is in the context of kinetic resolution. researchgate.net In this process, a racemic mixture of a chiral dihydropyrrole is subjected to an enantioselective oxidation, leading to the formation of an enantioenriched pyrrole product and the recovery of the unreacted, enantioenriched dihydropyrrole starting material. researchgate.net

This strategy relies on the differential rates of reaction of the two enantiomers of the dihydropyrrole with a chiral catalyst or reagent. princeton.eduwikipedia.org For a successful kinetic resolution, the rate of reaction of one enantiomer must be significantly faster than the other. princeton.edu Cinchona alkaloid-derived thioureas have been successfully employed as organocatalysts for the enantioselective aromatization of racemic 3,4-dihydro-2H-pyrroles, affording axially chiral 3-arylpyrroles with high enantiomeric excess. researchgate.net

Dynamic kinetic resolution (DKR) is an even more powerful variation where the starting material enantiomers are in rapid equilibrium under the reaction conditions. wikipedia.orgdicp.ac.cn This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. wikipedia.org While specific examples of DKR in the aromatization of 4-Benzyl-5-ethoxy-3,4-dihydro-2H-pyrrole are not detailed in the provided context, the principles of DKR are well-established and could potentially be applied to this system. wikipedia.orgdicp.ac.cn

Data Tables

Table 1: Mechanistic Approaches to Dihydropyrrole Synthesis

| Mechanistic Pathway | Key Features | Metal Catalyst (if applicable) |

|---|---|---|

| Electrocyclic Ring Closure | Concerted reorganization of π-electrons; often involves a subsequent ring contraction. | N/A |

| Conjugate Addition-Cyclization | Sequential formation of C-C and C-N bonds; versatile for introducing substituents. | Nickel |

Functional Group Interconversions on the Dihydropyrrole Core

The 3,4-dihydro-2H-pyrrole core can undergo several transformations that alter its fundamental structure, effectively interconverting it into other functional groups. One of the most significant of these is aromatization. The dihydropyrrole ring can be oxidized to the corresponding aromatic pyrrole. This transformation constitutes a conversion from a cyclic imine to a stable, aromatic heterocyclic system. Various oxidizing agents can accomplish this, and the reaction is a common synthetic step following the initial construction of the dihydropyrrole ring. uctm.edu

Furthermore, synthetic methods for creating 3,4-dihydro-2H-pyrroles demonstrate a high tolerance for a wide array of functional groups appended to the core structure. nih.govresearchgate.net For a molecule like this compound, this tolerance implies that the benzyl (B1604629) and ethoxy substituents can be modified without disrupting the dihydropyrrole core. For instance, reactions could be performed on the aromatic benzyl ring (e.g., electrophilic aromatic substitution) or the ethoxy group could be cleaved to reveal a hydroxyl function, provided the reagents are compatible with the imine moiety.

The following table, derived from a study on the synthesis of various dihydropyrroles, illustrates the wide range of tolerated functional groups on the substituents of the core ring system. researchgate.netresearchgate.net

| Entry | R1 Substituent (Ketone Side) | R2 Substituent (Aldehyde Side) | R3 Substituent (Nitroalkane Side) | Isolated Yield (%) |

| 1 | 4-Methylphenyl | Phenyl | H | 89 |

| 2 | 4-Chlorophenyl | Phenyl | H | 80 |

| 3 | 4-Fluorophenyl | Phenyl | H | 90 |

| 4 | Phenyl | 4-Methoxyphenyl | H | 94 |

| 5 | Phenyl | 4-(Trifluoromethyl)phenyl | H | 75 |

| 6 | Phenyl | Thiophen-2-yl | H | 77 |

| 7 | Phenyl | Phenyl | Methyl | 82 |

| This table showcases the substrate scope for the synthesis of 3,4-dihydro-2H-pyrroles via nickel-catalyzed hydrogenative cyclization of nitro ketones, indicating the compatibility of various electronic and steric features on the precursors. researchgate.netresearchgate.net |

Nucleophilic Addition Reactions to the Dihydropyrrole Moiety

The most characteristic reaction of the 3,4-dihydro-2H-pyrrole scaffold is the nucleophilic addition to the carbon-nitrogen double bond. nih.gov The imine carbon (C5 in the case of 5-substituted pyrrolines) is electrophilic and readily attacked by a wide range of nucleophiles. openstax.org This reaction is analogous to the nucleophilic addition to aldehydes and ketones. openstax.org

The general mechanism involves the attack of a nucleophile on the C5 carbon, breaking the C=N pi bond and forming a tetrahedral intermediate with a negative charge on the nitrogen atom. Subsequent protonation of the resulting anion yields the saturated pyrrolidine (B122466) derivative. The electrophilicity of the imine can be enhanced by protonation or by a Lewis acid, which activates it towards nucleophilic attack. nih.gov

Common nucleophiles used in these reactions include:

Organometallic reagents: Grignard reagents (R-MgBr) and organolithium reagents (R-Li) add alkyl or aryl groups to the C5 position.

Enolates: The enolates of ketones, esters, and other carbonyl compounds can add to form a new carbon-carbon bond.

Cyanide: Addition of cyanide (e.g., from TMSCN) yields α-aminonitriles. nih.gov

Hydrides: Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the imine to the corresponding amine (a pyrrolidine).

The table below summarizes the expected products from the reaction of a generic 5-substituted-3,4-dihydro-2H-pyrrole with various nucleophiles.

| Nucleophile | Reagent Example | Product Type |

| Alkyl/Aryl | CH₃MgBr | 2-Alkyl-2-substituted pyrrolidine |

| Hydride | NaBH₄ | 2-Substituted pyrrolidine |

| Cyanide | KCN / H⁺ | 2-Cyano-2-substituted pyrrolidine |

| Enolate | Lithium diisopropylamide (LDA) / Acetone | 2-(Acetonyl)-2-substituted pyrrolidine |

This reactivity makes this compound a versatile intermediate for the synthesis of highly substituted pyrrolidine derivatives.

Ring Opening Reactions of 3,4-Dihydro-2H-pyrroles

While the 3,4-dihydro-2H-pyrrole ring is generally stable, it can be induced to undergo ring-opening reactions under specific conditions, often following an initial nucleophilic addition. A notable example involves the reaction of 3-arylidene-1-pyrrolinium ions with aminopyrazoles. acs.org The reaction proceeds through a sequence of nucleophilic addition, electrophilic substitution, and ultimately, cleavage of a C-N bond within the pyrrolidine ring. acs.org This cleavage results in a ring-opened intermediate, which then cyclizes to form a new, more complex heterocyclic system, such as a pyrazolo[3,4-b]pyridine. acs.org

Another pathway for ring disruption involves the photochemical or thermal isomerization of the 1-pyrroline (B1209420) to a 2H- or 3H-pyrrole (pyrrolenine), which can then undergo ring-opening to form biradical intermediates. researchgate.net These intermediates can rearrange to form acyclic products like crotonitrile isomers. researchgate.net

Advanced Spectroscopic Characterization and Theoretical Investigations of 3,4 Dihydro 2h Pyrrole Derivatives

Computational Chemistry and Electronic Structure Theory of 3,4-Dihydro-2H-pyrrole Systems

Density Functional Theory (DFT) Calculations

Optimization of Molecular Geometries and Conformational Analysis

The first step in the theoretical characterization of a molecule like 4-Benzyl-5-ethoxy-3,4-dihydro-2H-pyrrole is the determination of its most stable three-dimensional structure. This is achieved through molecular geometry optimization, a computational process that calculates the lowest energy arrangement of atoms. Methods like Density Functional Theory (DFT) are commonly employed for this purpose, providing a balance between accuracy and computational cost.

Electronic Structure Analysis, Including Frontier Molecular Orbitals (HOMO/LUMO)

Understanding the electronic structure of a molecule is key to predicting its chemical reactivity and spectroscopic properties. Theoretical methods are used to calculate the distribution of electrons within the molecule and the energies of its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap generally indicates high chemical reactivity and polarizability. nih.gov For derivatives of 3,4-dihydro-2H-pyrrole, the distribution of these orbitals is typically spread across the π-system of the molecule. In this compound, the HOMO is expected to have significant contributions from the electron-rich benzyl (B1604629) ring and the nitrogen and oxygen atoms, while the LUMO would be distributed over the imine functionality and the aromatic ring. Analysis of the FMOs helps in predicting the most likely sites for electrophilic and nucleophilic attack. nih.gov

| Parameter | Typical Energy Range (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.0 to -6.5 | Correlates with ionization potential and electron-donating ability. researchgate.net |

| LUMO Energy | -0.5 to -2.0 | Correlates with electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 3.0 to 6.0 | Indicates chemical reactivity and kinetic stability; smaller gap implies higher reactivity. nih.gov |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for investigating the detailed pathways of chemical reactions. rsc.org For the synthesis of 3,4-dihydro-2H-pyrroles, which can be formed through processes like hydrogenative cyclization of nitro ketones, theoretical calculations can map out the entire reaction coordinate. nih.govnih.gov This involves identifying all intermediates and, crucially, the transition states that connect them.

A transition state is a high-energy, transient configuration of atoms that must be passed through for a reaction to occur. By locating the transition state structure on the potential energy surface, its energy can be calculated, which corresponds to the activation energy of the reaction step. Comparing the activation energies for different possible pathways allows researchers to predict the most favorable reaction mechanism. For reactions involving this compound, computational studies could elucidate the mechanisms of its formation or its subsequent transformations, providing insights that are often difficult to obtain through experimental means alone. rsc.org

Quantum Dynamics Simulations for Excited-State Phenomena

While the methods described above primarily deal with the ground electronic state, quantum dynamics simulations are employed to study the behavior of molecules in their electronically excited states, which are accessed upon absorption of light. tdl.org These simulations are vital for understanding photochemical reactions, fluorescence, and other photophysical processes.

For heterocyclic molecules like pyrrole (B145914) and its derivatives, absorption of UV radiation can promote an electron to a higher energy orbital, leading to an excited state. nih.gov The molecule does not remain in this state indefinitely. Quantum dynamics simulations can model the subsequent ultrafast processes, such as internal conversion (non-radiative decay back to the ground state) and intersystem crossing. researchgate.netbris.ac.uk These simulations often reveal the importance of conical intersections, which are points on the potential energy surface where different electronic states have the same energy, facilitating rapid decay. Studies on the pyrrole core have shown that deactivation often occurs on femtosecond timescales through mechanisms like N-H bond stretching or ring-puckering. researchgate.netresearchgate.net Such simulations could predict the photostability of this compound and the potential pathways for its photochemical degradation.

Theoretical Studies of Intermolecular Interactions and Aggregation Behavior

The properties of a compound in its condensed phase (liquid or solid) are governed by the interactions between individual molecules. Theoretical studies can quantify these non-covalent intermolecular forces, which include hydrogen bonding, dipole-dipole interactions, and π-π stacking. For this compound, the benzyl group can participate in π-π stacking with other aromatic rings, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors.

Understanding these interactions is crucial for predicting crystal packing, solubility, and self-assembly properties. mdpi.com Aggregation, the process by which molecules cluster together, can dramatically alter a compound's properties, such as its fluorescence. researchgate.net Some pyrrole derivatives exhibit aggregation-induced emission (AIE), where they are non-emissive in solution but become highly fluorescent in the aggregated state. nih.govnih.gov Theoretical calculations can model the formation of dimers and larger aggregates, evaluating the interaction energies and predicting the most stable aggregate structures. researchgate.net Hirshfeld surface analysis is another computational tool used to visualize and quantify the different types of intermolecular contacts within a crystal structure, providing a detailed fingerprint of how molecules pack together. researchgate.net

| Interaction Type | Molecular Features Involved | Typical Energy (kJ/mol) |

|---|---|---|

| π-π Stacking | Benzyl Ring | 5 - 50 |

| Hydrogen Bonding | N/O atoms as acceptors, C-H as weak donors | 2 - 40 |

| Dipole-Dipole | Polar C=N and C-O bonds | 5 - 20 |

| van der Waals (Dispersion) | Entire molecule | >0 |

Strategic Utility of 3,4 Dihydro 2h Pyrrole Derivatives As Advanced Synthetic Intermediates

Building Blocks for the Construction of Complex Heterocyclic Architectures

The rigid, yet reactive, framework of 3,4-dihydro-2H-pyrrole derivatives makes them ideal starting materials for the synthesis of a variety of complex heterocyclic systems. The embedded imine functionality can act as both an electrophile and a nucleophile, and the adjacent methylene groups are amenable to functionalization, providing multiple avenues for ring annulation and substitution reactions.

Synthesis of Fused Pyrrole (B145914) Systems (e.g., Indolizines, Pyrrolizines) from Dihydropyrrole Precursors

The 3,4-dihydro-2H-pyrrole skeleton is a foundational element in the synthesis of fused bicyclic systems such as indolizines and pyrrolizines, which are prevalent in numerous natural products and pharmacologically active compounds. A key strategy involves the use of substituted dihydropyrroles, such as 3,4-dihydro-2H-pyrrole-2-carbonitriles, which can undergo an alkylation/annulation sequence to yield these fused systems. For instance, 5,6,7,8-tetrahydroindolizines and 2,3-dihydro-1H-pyrrolizines have been successfully synthesized from these precursors in high yields. acs.orgnih.gov This approach allows for the construction of the fused ring system in a controlled manner, often in a one-pot procedure. The resulting partially saturated fused systems can then be dehydrogenated to afford the fully aromatic indolizine or pyrrolizine cores. acs.orgnih.gov

The versatility of this method is highlighted in the table below, showcasing the types of fused systems that can be accessed from dihydropyrrole precursors.

| Dihydropyrrole Precursor | Fused Heterocyclic Product | Key Transformation |

| 3,4-Dihydro-2H-pyrrole-2-carbonitrile | 5,6,7,8-Tetrahydroindolizine | Alkylation/Annulation |

| 3,4-Dihydro-2H-pyrrole-2-carbonitrile | 2,3-Dihydro-1H-pyrrolizine | Alkylation/Annulation |

| 3,4-Dihydro-2H-pyrrole-2-carbonitrile | 5,8-Dihydroindolizine | Alkylation/Annulation |

Construction of Intricate Bicyclic Scaffolds

Beyond the synthesis of common fused pyrrole systems, 3,4-dihydro-2H-pyrroles are instrumental in the construction of more complex and intricate bicyclic scaffolds. These scaffolds often serve as the core of novel therapeutic agents and molecular probes. The ability to introduce substituents at various positions on the dihydropyrrole ring allows for the generation of a wide range of structural diversity in the final bicyclic products. For example, the synthesis of dihydropyrrolizine and tetrahydroindolizine scaffolds can be achieved from pyrroles through a titanocene(III)-catalyzed radical arylation, which proceeds via C-H functionalization. nih.gov This atom-economical approach tolerates a variety of functional groups, making it suitable for the rapid assembly of diverse molecular libraries. nih.gov

Furthermore, cycloaddition reactions involving 3,4-dihydro-2H-pyrrole N-oxides with dipolarophiles such as α,β-unsaturated lactones provide access to novel pyrano[3,4-d]pyrrolo[1,2-b]isoxazole and oxepino[3,4-d]pyrrolo[1,2-b]isoxazole systems. researchgate.net These reactions proceed with a high degree of stereocontrol, with the major cycloadduct typically arising from an exo transition state. researchgate.net

Preparation of Diverse Pyrrole and Pyrrolidine (B122466) Derivatives

The 3,4-dihydro-2H-pyrrole ring can be readily transformed into both fully aromatic pyrroles and fully saturated pyrrolidines, further highlighting its synthetic utility. Oxidation of 3,4-dihydro-2H-pyrroles provides a direct route to the corresponding pyrrole derivatives. For instance, treatment of substituted pyrrolidines with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can yield 2H-pyrroles. researchgate.net

Conversely, reduction of the imine functionality in 3,4-dihydro-2H-pyrroles leads to the formation of pyrrolidine derivatives. This transformation can be achieved through catalytic hydrogenation. google.com The ability to access both pyrroles and pyrrolidines from a common dihydropyrrole intermediate allows for the divergent synthesis of a wide range of N-heterocyclic compounds.

A general synthesis of 3,4-dihydro-2H-pyrroles can be achieved via the hydrogenation and cyclization of nitro ketones, which are themselves accessible from the three-component reaction of a ketone, an aldehyde, and a nitroalkane. nih.govnih.gov This multicomponent approach allows for the flexible introduction of various substitution patterns. nih.govnih.gov

Chiral 3,4-Dihydro-2H-pyrroles in Enantioselective Synthesis

The introduction of chirality into the 3,4-dihydro-2H-pyrrole scaffold opens up avenues for its use in asymmetric synthesis, leading to the production of enantiomerically pure or enriched target molecules. Chiral dihydropyrroles can serve as valuable building blocks for the synthesis of complex natural products and pharmaceuticals where specific stereoisomers are required for biological activity.

Organocatalytic asymmetric cascade reactions represent a powerful tool for the synthesis of chiral pyrrolizine-based triheterocycles. For example, the reaction of α-branched α,β-unsaturated aldehydes with 2-(trifluoroacetyl)pyrroles can proceed with high enantioselectivities (90–95% ee) and excellent diastereoselectivities. researchgate.net These highly functionalized products contain three contiguous stereogenic centers, including two chiral quaternary centers. researchgate.net

The development of catalytic asymmetric methods to directly access chiral 1-pyrrolines is an active area of research. researchgate.net Such methods are crucial for the efficient synthesis of this important class of heterocycles. researchgate.net

Precursors for the Synthesis of Diverse Functionalized Organic Molecules

The reactivity of the 3,4-dihydro-2H-pyrrole ring system makes it a valuable precursor for a wide range of functionalized organic molecules. The imine moiety can participate in various reactions, including cycloadditions and nucleophilic additions, allowing for the introduction of diverse functional groups and the construction of more complex molecular frameworks.

For example, 1,3-dipolar cycloaddition reactions of 3,4-dihydro-2H-pyrrole N-oxide with thioketones afford 1,4,2-oxathiazolidines. oup.com These cycloadducts can be stabilized by substituents on the dihydropyrrole ring. oup.com Furthermore, the formal [3+2] cycloaddition of 2H-azirines with enones, promoted by visible light, provides a route to trisubstituted Δ¹-pyrrolines. nih.gov

The versatility of 3,4-dihydro-2H-pyrroles as synthetic intermediates is summarized in the table below, which outlines various transformations and the resulting molecular classes.

| Transformation of 3,4-Dihydro-2H-pyrrole | Reagents/Conditions | Resulting Molecular Class |

| Oxidation | DDQ | 2H-Pyrroles |

| Reduction | Catalytic Hydrogenation | Pyrrolidines |

| Cycloaddition | Thioketones (with N-oxide) | 1,4,2-Oxathiazolidines |

| Cycloaddition | 2H-Azirines/Enones (Visible Light) | Δ¹-Pyrrolines |

Investigation of 3,4-Dihydro-2H-pyrrole Systems in Optoelectronic Materials Research: Focus on Chemical and Electronic Properties

While research on the specific optoelectronic properties of 4-Benzyl-5-ethoxy-3,4-dihydro-2H-pyrrole is not extensively documented, the broader class of pyrrole-based conjugated materials has garnered significant interest for applications in organic electronics. The electronic properties of such materials can be tuned by modifying their chemical structure, including the introduction of substituents and the extension of the π-conjugated system.

Studies on 1,4-dihydropyrrolo[3,2-b]pyrrole (DHPP) chromophores have shown that their optoelectronic properties are highly dependent on the nature of peripheral substituents. nih.govnih.gov For instance, increasing the electron-donating character of substituents can lead to a blue-shift in the absorbance of the neutral molecule and a red-shift in the chemically oxidized species. nih.gov These findings provide a strategy for tuning the color and redox properties of DHPP-based materials, which is crucial for their application in high-contrast electrochromic devices. nih.govnih.gov

Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the geometries and electronic properties of new conjugated compounds based on pyrrole. scispace.comresearchgate.net These studies demonstrate that the electronic properties, such as the HOMO-LUMO gap, can be modulated by the introduction of different substituents on the pyrrole ring. scispace.comresearchgate.net Materials with low band gaps are particularly desirable for optoelectronic applications. scispace.com The presence of a benzyl (B1604629) group and an ethoxy group in this compound would be expected to influence its electronic properties, although detailed experimental and theoretical studies would be required to fully elucidate its potential in optoelectronic materials.

The table below summarizes key electronic properties of some π-extended DHPP chromophores, illustrating the influence of peripheral substituents.

| Compound | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) |

| DHPP 3 | -5.48 | -2.31 | 3.17 |

| DHPP 4 | -5.44 | -2.34 | 3.10 |

Data adapted from studies on π-extended 1,4-dihydropyrrolo[3,2-b]pyrroles. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Benzyl-5-ethoxy-3,4-dihydro-2H-pyrrole, and how can reaction yields be improved?

- Methodology : A multi-step approach is recommended. Begin with a Knorr-type pyrrole synthesis using ethyl acetoacetate derivatives and benzylamine, followed by ethoxy group introduction via nucleophilic substitution. Catalytic hydrogenation (e.g., Pd/C under H₂) can stabilize the dihydro-pyrrole core. Tosylation (NaH, TsCl in THF) may enhance regioselectivity during substitution steps . Monitor reaction progress via TLC and optimize solvent polarity (e.g., DMF for polar intermediates, toluene for cyclization) to improve yields .

Q. How can spectroscopic techniques (NMR, FTIR, HRMS) confirm the structure of this compound?

- Methodology :

- ¹H NMR : Look for characteristic signals: δ 1.35 ppm (triplet, -OCH₂CH₃), δ 3.45–3.70 ppm (multiplet, dihydro-pyrrole protons), δ 4.10–4.30 ppm (quartet, -OCH₂), and δ 7.20–7.40 ppm (benzyl aromatic protons).

- ¹³C NMR : Confirm ethoxy (δ 60–65 ppm, -OCH₂) and benzyl (δ 125–140 ppm, aromatic carbons) groups.

- HRMS : Exact mass should match C₁₄H₁₇NO (theoretical [M+H]⁺ = 216.1383).

- Cross-validate with FTIR peaks for C-O (1250 cm⁻¹) and N-H (3300 cm⁻¹) stretching .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

- Methodology : Use column chromatography with silica gel (hexane/ethyl acetate gradient) for initial separation. For polar byproducts, switch to reverse-phase C18 columns with acetonitrile/water. Recrystallization from ethanol or toluene at low temperatures (0–5°C) enhances purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing the ethoxy group at the 5-position be addressed?

- Methodology : Use steric and electronic directing groups. For example, pre-functionalize the pyrrole at the 4-position with a benzyl group to block undesired substitution. Employ transition-metal catalysts (e.g., Pd(OAc)₂ with PPh₃ ligands) to direct ethoxylation via C-H activation. DFT calculations (B3LYP/6-31G*) can predict reactive sites and optimize transition states .

Q. What mechanisms explain the compound’s instability under acidic or basic conditions?

- Methodology : Conduct stability studies by incubating the compound in buffered solutions (pH 2–12) at 25°C. Monitor degradation via LC-MS. Under acidic conditions, protonation of the pyrrole nitrogen may lead to ring-opening. In basic media, ethoxy group hydrolysis can occur. Stabilize with antioxidants (e.g., BHT) or lyophilization for long-term storage .

Q. How do structural modifications (e.g., substituent variations on the benzyl ring) affect bioactivity?

- Methodology : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the benzyl ring. Test in vitro against target enzymes (e.g., kinases) using fluorescence polarization assays. Correlate activity trends with Hammett σ values or molecular docking (AutoDock Vina) to identify key binding interactions .

Q. What analytical approaches resolve contradictions in reported spectroscopic data for dihydro-pyrrole derivatives?

- Methodology : Compare literature data with experimental results using standardized conditions (e.g., solvent = CDCl₃, 400 MHz NMR). For conflicting melting points, perform DSC analysis at 5°C/min. Cross-reference with X-ray crystallography (if crystalline) to confirm absolute configuration .

Data Contradictions and Validation

- Synthetic Yield Variability : reports yields of 46–63% for similar dihydro-pyrroles, likely due to substrate electronic effects. Replicate reactions under inert atmospheres (Ar/N₂) to minimize oxidation side reactions.

- Stability Discrepancies : BenchChem reports (avoided per guidelines) may lack pH-specific stability data. Use peer-reviewed protocols (e.g., USP-NF guidelines in ) for rigorous testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.